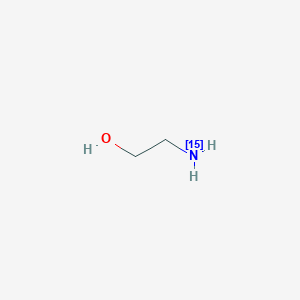

Ethanolamine-15N

Descripción general

Descripción

Ethanolamine-15N is a variant of ethanolamine where one of the hydrogen atoms in the amino group is replaced with nitrogen-15, a stable isotope of nitrogen . It is used in proteomics and as a synthetic intermediate .

Molecular Structure Analysis

The linear formula for Ethanolamine-15N is HOCH2CH215NH2 . The molecule has a molecular weight of 62.08 . The structure of ethanolamine involves both hydroxyl and amino groups, which can form OH…N and NH…O intramolecular and various intermolecular hydrogen bonds .Chemical Reactions Analysis

Ethanolamine-15N can participate in various chemical reactions. For instance, it can be used in the Henry reaction to prepare (E)-nitroalkenes . Additionally, 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution can be used to study the structural aspects and pathways of chemical transformations .Aplicaciones Científicas De Investigación

Application in Nuclear Power Plants

Ethanolamine is used in the secondary system of nuclear power plants . The characteristics of ethanolamine, including dissociation, vapor-liquid distribution, thermal decomposition, and compatibility with materials, were investigated through laboratory research and full-scale testing . The application of ethanolamine in the secondary system of nuclear power plants can effectively decrease the concentration of ions in feed water and the amounts of slugs in the steam generator . This has significant implications for optimizing secondary water chemistry and reducing the corrosion rate of secondary system materials .

Manufacture of Detergents

Ethanolamines are industrially valuable products whose main use is for the manufacture of detergents by reaction with fatty acids . This process involves the reaction of ethylene oxide with aqueous ammonia to form the three possible ethanolamines (mono-ethanolamine - MEA, di-ethanolamine - DEA, and tri-ethanolamine - TEA) with high selectivity .

Production of Secondary Products

The principal secondary products of ethanolamines are morpholine, ethylenimine, and ethylenediamine . These secondary products have various applications in different industries, further expanding the utility of ethanolamines.

Ethanolamine Process

The commercial production of ethanolamines is achieved by the reaction of ethylene oxide with aqueous ammonia . This process is exothermic and occurs at 60 to 150°C and 30 to 150 bar in a tubular reactor . The product stream is then cooled before entering the first distillation column where any excess ammonia is removed overhead and recycled .

Corrosion Control

Ethanolamines are known for their excellent compatibility with various materials . This makes them useful in controlling corrosion in various industrial processes, particularly in nuclear power plants where they help reduce the corrosion rate of secondary system materials .

Water Treatment

Ethanolamines can effectively decrease the concentration of ions in feed water . This property is particularly useful in the treatment of water in various industrial processes, including nuclear power plants .

Mecanismo De Acción

Target of Action

Ethanolamine, the parent compound of Ethanolamine-15N, interacts with several targets in the body. It has been found to interact with Surface protein A in Neisseria meningitidis and Annexin A3 in humans . The specific targets of Ethanolamine-15N may vary due to the presence of the nitrogen-15 isotope.

Mode of Action

The oleic acid component of ethanolamine oleate, a derivative of ethanolamine, is responsible for the inflammatory response and may also activate coagulation in vivo by the release of tissue factor and activation of Hageman factor . The ethanolamine component may inhibit fibrin clot formation by chelating calcium .

Biochemical Pathways

Ethanolamine is a component of lecithin and is involved in the biosynthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway . Choline/ethanolamine phosphotransferase 1 (CEPT1) catalyzes the last step of this biosynthesis by transferring the substituted phosphate group from CDP-choline/ethanolamine to diacylglycerol .

Pharmacokinetics

Ethanolamine oleate, when injected into an esophageal varix, is cleared from the injection site within five minutes via the portal vein

Result of Action

The result of ethanolamine’s action depends on its specific use. For example, when used as a sclerosing agent in the form of ethanolamine oleate, it can lead to fibrosis and possible occlusion of the vein . The specific results of Ethanolamine-15N’s action may vary due to the presence of the nitrogen-15 isotope.

Action Environment

The environmental impact of ethanolamine has been studied in laboratory scale microcosms. It was found that small amounts of ethanolamine have no significant impact on the health of plants, while larger amounts can negatively affect plant health

Safety and Hazards

Propiedades

IUPAC Name |

2-(15N)azanylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAXFHJVJLSVMW-LBPDFUHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[15NH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438094 | |

| Record name | Ethanolamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanolamine-15N | |

CAS RN |

33598-78-6 | |

| Record name | Ethanolamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33598-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

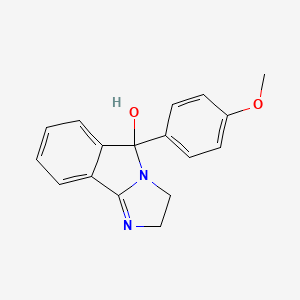

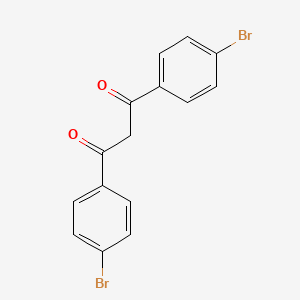

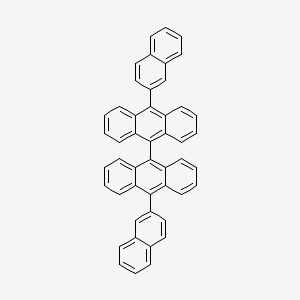

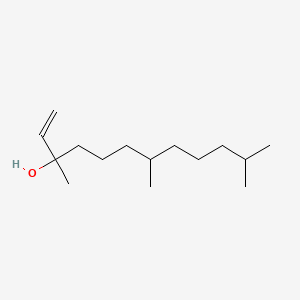

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-benzo[e][1,3]oxazin-2-one](/img/structure/B3051349.png)

![7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3051351.png)